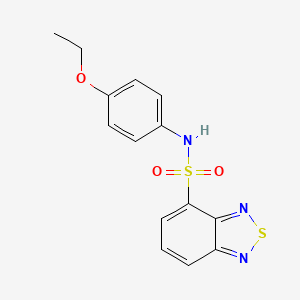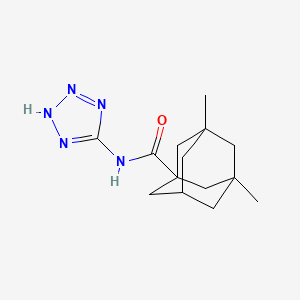![molecular formula C18H30INO4 B4984778 N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide](/img/structure/B4984778.png)
N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide, commonly known as DEPPB, is a quaternary ammonium compound that has been widely used in scientific research. DEPPB is a potent inhibitor of protein kinase C (PKC), which is a family of enzymes that play a crucial role in cellular signaling pathways.
Mécanisme D'action
DEPPB inhibits N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide activity by binding to the regulatory domain of the enzyme. N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide is activated by binding to diacylglycerol (DAG) and calcium ions, which causes a conformational change that allows the enzyme to phosphorylate downstream targets. DEPPB binds to the regulatory domain of N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide, preventing the enzyme from binding to DAG and calcium ions, and thereby inhibiting its activity.
Biochemical and Physiological Effects:
DEPPB has been shown to inhibit N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide activity in a variety of cell types, including cancer cells, neurons, and immune cells. N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide inhibition has been implicated in the regulation of a variety of cellular processes, including cell proliferation, differentiation, apoptosis, and migration. DEPPB has been shown to induce apoptosis in cancer cells, inhibit neurite outgrowth in neurons, and inhibit cytokine production in immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
DEPPB is a potent and specific inhibitor of N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide, making it a valuable tool for studying the downstream effects of N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide inhibition. However, it is important to note that N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide is a complex signaling pathway with multiple isoforms and downstream targets. Therefore, the effects of DEPPB on cellular processes may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several potential future directions for research on DEPPB. One area of interest is the development of more potent and specific inhibitors of N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide. Another area of interest is the identification of downstream targets of N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide inhibition and the development of novel therapies for diseases that are associated with N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide dysregulation, such as cancer, neurological disorders, and immune disorders. Additionally, there is potential for the development of DEPPB derivatives that have improved pharmacological properties, such as increased bioavailability and decreased toxicity.
Méthodes De Synthèse
DEPPB can be synthesized by reacting N,N-diethylethylenediamine with 2-hydroxy-4-propoxybenzoyl chloride, followed by quaternization with methyl iodide. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
DEPPB has been widely used as a tool compound in scientific research to study the role of N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide in cellular signaling pathways. N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide is involved in a variety of cellular processes, including cell proliferation, differentiation, apoptosis, and migration. DEPPB has been shown to inhibit N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide activity in a dose-dependent manner, making it a valuable tool for studying the downstream effects of N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide inhibition.
Propriétés
IUPAC Name |
3-(diethylamino)propyl 2-hydroxy-4-propoxybenzoate;iodomethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4.CH3I/c1-4-11-21-14-8-9-15(16(19)13-14)17(20)22-12-7-10-18(5-2)6-3;1-2/h8-9,13,19H,4-7,10-12H2,1-3H3;1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDYLZRVKPIRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=O)OCCCN(CC)CC)O.CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylamino)propyl 2-hydroxy-4-propoxybenzoate;iodomethane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3,5-dimethyl-1-piperidinyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4984708.png)
![N-(1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B4984709.png)
![3-bromo-N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4984714.png)
![3-(1,3-benzodioxol-5-yl)-N-{2-[(3-chlorobenzyl)thio]ethyl}acrylamide](/img/structure/B4984717.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4984718.png)
![(3aS*,5S*,9aS*)-5-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4984720.png)
![3-fluoro-N-({[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4984734.png)

![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide](/img/structure/B4984741.png)



